molecular formula C6H13NO B2735255 2,3-Dimethylmorpholine CAS No. 52047-12-8

2,3-Dimethylmorpholine

Cat. No.: B2735255
CAS No.: 52047-12-8
M. Wt: 115.176
InChI Key: LTJFPCBECZHXNS-UHFFFAOYSA-N
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Description

2,3-Dimethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a derivative of morpholine, featuring two methyl groups attached to the second and third carbon atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

2,3-Dimethylmorpholine has a wide range of applications in scientific research:

Safety and Hazards

2,3-Dimethylmorpholine is classified as a dangerous substance. It is flammable and toxic in contact with skin. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

2,3-Dimethylmorpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . Its future directions could involve further exploration of its potential uses in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} ]

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylpyridine. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often require a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dimethylmorpholine involves its interaction with various biological molecules. It is believed to bind to specific amino acids and interact with phosphate groups in nucleic acids. This interaction can catalyze biochemical reactions, although the exact mechanism is not fully understood. It also exhibits anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the two methyl groups.

    2,6-Dimethylmorpholine: Another dimethyl derivative with methyl groups at the second and sixth positions.

    Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.

Uniqueness

2,3-Dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other morpholine derivatives may not be as effective .

Properties

IUPAC Name

2,3-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJFPCBECZHXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52047-12-8
Record name 2,3-dimethylmorpholine
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